1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-
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Overview
Description
1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- is an organic compound with a complex structure that includes an indanone core and a substituted phenyl group
Preparation Methods
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- typically involves the reaction of indanone with a substituted benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is thought to result from its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2,3-dihydro-: This compound has a similar indanone core but lacks the substituted phenyl group, resulting in different chemical and biological properties.
2-(3,4-Dimethoxybenzylidene)-indan-1-one: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its reactivity and applications.
The uniqueness of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
702664-01-5 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16(14)17(15)18/h2-10H,11H2,1H3 |
InChI Key |
VVLDMLRTNDUXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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